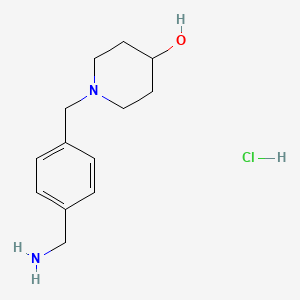
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride
描述
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a benzyl group containing an aminomethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.
Piperidine Ring Formation: The benzylamine intermediate is then reacted with a suitable piperidine derivative under controlled conditions to form the piperidine ring.
Hydroxylation: The piperidine derivative undergoes hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, particularly in the development of central nervous system (CNS) agents.
Biological Studies: The compound is employed in studies investigating the mechanisms of neurotransmission and receptor binding due to its structural similarity to certain neurotransmitters.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring and hydroxyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-(4-Aminomethyl-benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: This compound shares the aminomethyl-benzyl moiety but differs in the presence of an imidazoquinoline ring.
4-(Aminomethyl)benzonitrile: Similar in having an aminomethyl-benzyl group but differs in the presence of a nitrile group instead of a piperidine ring.
Uniqueness: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is unique due to its combination of a piperidine ring, hydroxyl group, and aminomethyl-benzyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMWVSVKKIPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



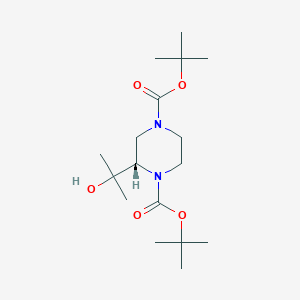
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
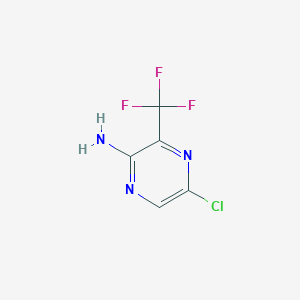
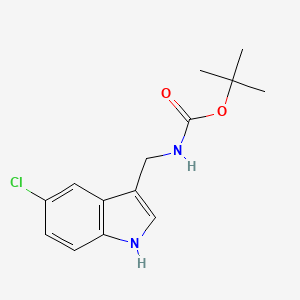
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
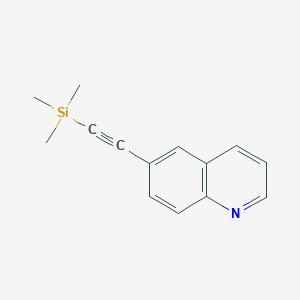



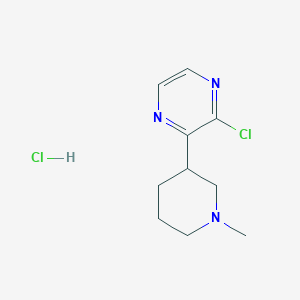
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
![tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate](/img/structure/B1443549.png)
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)
